

# Spectroscopic Profile of 2-Methyl-3-(methylamino)butan-2-ol: A Technical Overview

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## Compound of Interest

Compound Name: 2-Methyl-3-(methylamino)butan-2-ol

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Methyl-3-(methylamino)butan-2-ol**. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectroscopic data and details the standard experimental protocols for acquiring such data.

Disclaimer: Experimental spectroscopic data for **2-Methyl-3-(methylamino)butan-2-ol** is not readily available in public scientific databases. The information presented herein is based on predicted data and established principles of spectroscopic analysis for a molecule with this structure.

## Predicted Mass Spectrometry Data

While experimental mass spectra are not available, predicted mass-to-charge ratios ( $m/z$ ) for various adducts of **2-Methyl-3-(methylamino)butan-2-ol** have been calculated and are presented in Table 1. This data is valuable for the initial identification of the compound in mass spectrometry analyses.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	118.1226
[M+Na] <sup>+</sup>	140.1046
[M+K] <sup>+</sup>	156.0785
[M+NH <sub>4</sub> ] <sup>+</sup>	135.1492
[M-H] <sup>-</sup>	116.1081

Table 1: Predicted Mass Spectrometry Data for **2-Methyl-3-(methylamino)butan-2-ol**.

## Expected Spectroscopic Features

Based on the chemical structure of **2-Methyl-3-(methylamino)butan-2-ol**, the following spectral characteristics are anticipated:

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. This would include signals for the two methyl groups attached to the tertiary carbon, the methyl group attached to the nitrogen, the methine proton, the amine proton, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of their neighboring groups.
- <sup>13</sup>C NMR: The carbon-13 NMR spectrum would display signals for each of the unique carbon atoms in the molecule. This includes the two carbons of the tertiary alcohol moiety, the methine carbon, the carbon of the N-methyl group, and the carbons of the two other methyl groups.

### Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

- A broad O-H stretching band, typical for alcohols.

- An N-H stretching band for the secondary amine.
- C-H stretching bands for the aliphatic methyl and methine groups.
- A C-O stretching band for the tertiary alcohol.
- N-H bending and C-N stretching vibrations.

## Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to determine the spectroscopic data for **2-Methyl-3-(methylamino)butan-2-ol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A small quantity of the purified compound would be dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ). Tetramethylsilane (TMS) is typically added as an internal standard.
- **Data Acquisition:** The sample is placed in an NMR spectrometer.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired at a specific frequency (e.g., 400 or 500 MHz for  $^1\text{H}$ ).
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the TMS signal.

### Infrared (IR) Spectroscopy:

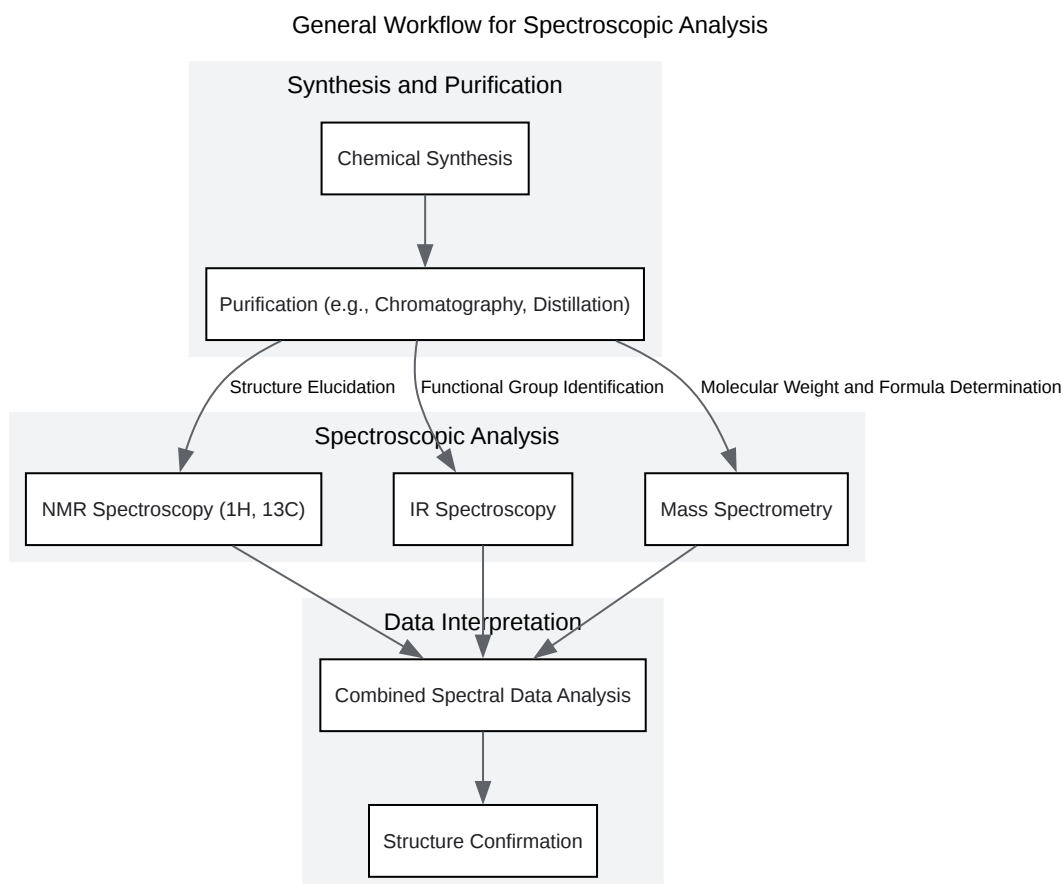
- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. For a solid sample, a KBr pellet or a Nujol mull can be prepared.
- **Data Acquisition:** The sample is placed in the IR spectrometer, and a spectrum is recorded over the standard mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum is also recorded and subtracted from the sample spectrum.
- **Data Analysis:** The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

### Mass Spectrometry (MS):

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). An appropriate ionization technique is used, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **2-Methyl-3-(methylamino)butan-2-ol**.



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Caption: A diagram illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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